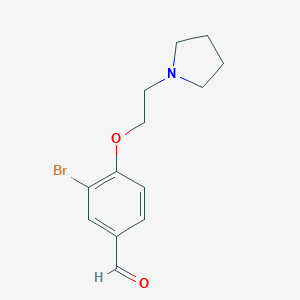

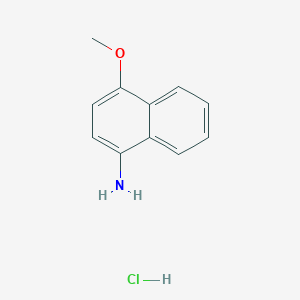

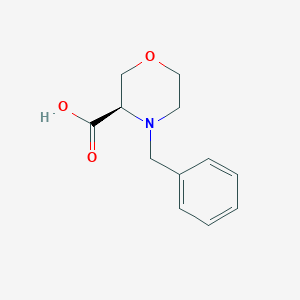

![molecular formula C14H14ClNO3 B113352 (3aR,4S,9bS)-9-氯-6-甲氧基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸 CAS No. 956189-13-2](/img/structure/B113352.png)

(3aR,4S,9bS)-9-氯-6-甲氧基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3aR,4S,9bS)-9-Chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C14H14ClNO3. It has a molecular weight of 279.72 . The compound is also known by its CAS number: 956189-13-2 .

Physical And Chemical Properties Analysis

The compound has a complexity of 400 and a topological polar surface area of 58.6Ų. It has 4 hydrogen bond acceptors and 2 hydrogen bond donors. The compound is canonicalized and has a covalently-bonded unit count of 1 .科学研究应用

防腐应用

喹啉衍生物,包括与(3aR,4S,9bS)-9-氯-6-甲氧基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸在结构上相关的化合物,已显示出作为防腐材料的显著有效性。这些化合物可以通过配位键形成与表面金属原子高度稳定的螯合络合物,从而提供对金属腐蚀的保护。这主要是由于它们与高电子密度的关联,有助于这些分子吸附到金属表面并形成保护层。包括甲氧基基团等极性取代基可以增强它们的防腐能力,使它们在需要防腐保护的应用中具有价值(C. Verma, M. Quraishi, & E. Ebenso, 2020)。

在药物合成和生物活性中的作用

喹啉衍生物还可作为合成各种生物活性分子的关键中间体。它们独特的结构特征使它们适用于开发具有多种药理活性的药物。例如,喹啉及其衍生物已被用于合成嘧啶并[4,5-b]喹啉和硫代嘧啶并[4,5-b]喹啉,这些化合物由于其增强的生物活性而具有重要的治疗意义。这些合成努力突显了喹啉衍生物在药物化学中的多功能性,使其能够设计和创造具有潜在有益治疗效果的化合物(R. Nandha kumar, T. Suresh, A. Mythili, & P. Mohan, 2001)。

理解生物催化剂抑制

类似于所讨论的化合物,羧酸衍生物已被研究作为微生物发酵过程中生物催化剂的抑制剂。了解这类化合物对微生物,包括大肠杆菌和酿酒酵母,的抑制作用对于制定改善工业生物生产中使用的微生物菌株的稳健性策略至关重要。这项研究提供了对生物催化剂抑制机制的洞察,包括对细胞膜的损害和内部微生物pH的改变,这对于设计更有效且更少抑制性的发酵过程至关重要(L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013)。

杂环化学的进展

合成和研究融合四环喹啉衍生物代表了杂环化学中的一个重要研究领域。这些化合物表现出广泛的生物活性,包括抗疟疾、抗真菌、抗菌和抗肿瘤性质。喹啉衍生物在药物发现中的多功能性进一步突显了融合四环喹啉的新合成方法的发展,展示了它们作为强效治疗剂的潜力(R. Mekheimer, M. Al-Sheikh, H. Y. Medrasi, & K. Sadek, 2020)。

作用机制

Target of Action

Similar compounds have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap), and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development .

Mode of Action

It is likely that it interacts with its targets (such as the alkaline phosphatases mentioned above) by binding to their active sites, thereby inhibiting their enzymatic activity . This results in changes in the biochemical processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of alkaline phosphatases can affect various biochemical pathways. For instance, the inhibition of h-TNAP can impact bone mineralization, leading to changes in bone density . Similarly, the inhibition of h-IAP and h-PLAP can affect lipid metabolism and embryonic development, respectively .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, if it inhibits h-TNAP, it could potentially lead to changes in bone density . If it inhibits h-IAP or h-PLAP, it could affect lipid metabolism or embryonic development, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and its ability to interact with its targets . Similarly, temperature can affect the stability of the compound and its rate of metabolism .

属性

IUPAC Name |

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAATJGDWAOIDJ-SXMVTHIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)Cl)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

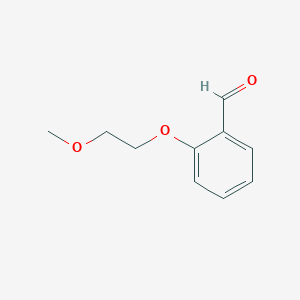

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

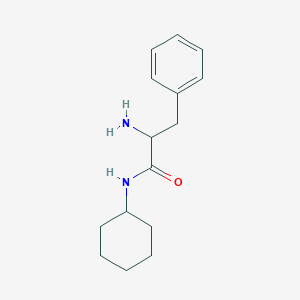

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

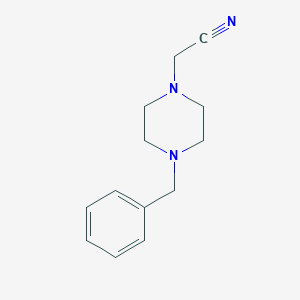

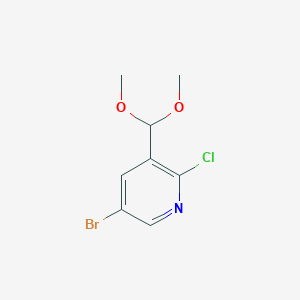

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)